

# Application Notes and Protocols: Cefquinome Dosage Calculation for Bovine Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Cefquinome |           |
| Cat. No.:            | B211414    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Cefquinome** is a fourth-generation cephalosporin antibiotic used exclusively in veterinary medicine. It possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it an effective treatment for various infections in cattle, including Bovine Respiratory Disease (BRD). BRD is a significant cause of morbidity, mortality, and economic loss in the cattle industry, and is commonly caused by a complex of bacterial pathogens, primarily Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[1] This document provides detailed application notes and protocols for the dosage calculation of **cefquinome** in the treatment of BRD, aimed at researchers, scientists, and drug development professionals.

# **Recommended Dosage and Administration**

The recommended dosage of **cefquinome** for the treatment of Bovine Respiratory Disease is 1 mg of **cefquinome** per kg of body weight, administered by intramuscular injection once daily for 3 to 5 consecutive days.[2][3]

Table 1: Recommended **Cefquinome** Dosage for Bovine Respiratory Disease



| Parameter               | Value                        |
|-------------------------|------------------------------|
| Dosage                  | 1 mg/kg of body weight       |
| Route of Administration | Intramuscular (IM) injection |
| Frequency               | Once daily                   |
| Duration                | 3 to 5 consecutive days      |

# **Pharmacokinetics of Cefquinome in Cattle**

Understanding the pharmacokinetic profile of **cefquinome** is crucial for effective dosage calculation. Following intramuscular administration, **cefquinome** is rapidly absorbed and distributed in the body. It exhibits low protein binding and is primarily excreted unchanged in the urine.[4]

Table 2: Pharmacokinetic Parameters of **Cefquinome** in Cattle after Intramuscular Administration

| Parameter                             | Value             | Reference |
|---------------------------------------|-------------------|-----------|
| Bioavailability (F)                   | 80.38%            | [3][5]    |
| Maximum Plasma Concentration (Cmax)   | 6.93 ± 0.58 μg/mL | [6]       |
| Time to Maximum  Concentration (Tmax) | 0.5 hours         | [6]       |
| Elimination Half-life (t½)            | 2.5 - 3.73 hours  | [4][6]    |
| Volume of Distribution (Vd)           | 0.13 ± 0.02 L/kg  | [7]       |
| Protein Binding                       | < 5%              | [4]       |

# In Vitro Activity against BRD Pathogens

The efficacy of an antibiotic is determined by its ability to inhibit the growth of the target pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an



antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 3: Cefquinome MIC Distribution for Key Bovine Respiratory Disease Pathogens

| Pathogen               | MIC50 (μg/mL)                                  | MIC90 (μg/mL)                                  |
|------------------------|------------------------------------------------|------------------------------------------------|
| Mannheimia haemolytica | ≤0.016                                         | 0.031                                          |
| Pasteurella multocida  | ≤0.016                                         | ≤0.016                                         |
| Histophilus somni      | Data not readily available in cited literature | Data not readily available in cited literature |

Note: Data for Histophilus somni was not explicitly available in the provided search results. The table reflects the available data for the other key pathogens.

# **Experimental Protocols**

# Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.[8][9][10] [11]

Objective: To determine the in vitro susceptibility of bacterial isolates from BRD cases to **cefquinome**.

#### Materials:

- Bacterial isolates of Mannheimia haemolytica and Pasteurella multocida from bovine respiratory disease cases.
- Cefquinome analytical standard.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).



- 96-well microtiter plates.
- Bacterial inoculum standardized to 0.5 McFarland turbidity.
- Incubator (35°C ± 2°C).
- Microplate reader or visual inspection.

#### Procedure:

- Preparation of Cefquinome Dilutions: Prepare a stock solution of cefquinome and perform serial two-fold dilutions in CAMHB to achieve a range of concentrations (e.g., 0.008 to 16 μg/mL) in the microtiter plate wells.
- Inoculum Preparation: Culture the bacterial isolates on appropriate agar plates. Prepare a
  bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5
  McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL. Dilute this
  suspension to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in
  each well.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate
  containing the cefquinome dilutions. Include a growth control well (no antibiotic) and a
  sterility control well (no bacteria).
- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is determined as the lowest concentration of cefquinome at which there is no visible growth of the bacteria. This can be assessed visually or with a microplate reader.





Click to download full resolution via product page

Workflow for MIC Determination.

## **Protocol for a Clinical Efficacy Trial**

This protocol outlines a general framework for a randomized, controlled clinical trial to evaluate the efficacy of **cefquinome** for the treatment of BRD. The design should adhere to Good Clinical Practice (GCP) guidelines.

Objective: To evaluate the clinical efficacy of **cefquinome** in the treatment of naturally occurring BRD in cattle.

Study Design: A multi-center, randomized, positive-controlled, blinded clinical trial.

#### Animals:

- Clinically diagnosed cases of BRD in cattle.
- Inclusion criteria: Rectal temperature > 40.0°C, clinical signs of respiratory disease (e.g., cough, nasal discharge, increased respiratory rate).
- Exclusion criteria: Previous antibiotic treatment for BRD, known hypersensitivity to β-lactam antibiotics.

#### **Treatment Groups:**







- Test Group: **Cefquinome** administered at 1 mg/kg body weight, IM, once daily for 3-5 days.
- Control Group: A registered and effective antibiotic for BRD treatment, administered according to its label recommendations.

#### Procedure:

- Enrollment and Randomization: Animals meeting the inclusion criteria are enrolled and randomly allocated to either the test or control group.
- Treatment Administration: Treatments are administered by trained personnel who are blinded to the treatment allocation.
- Clinical Assessment: Clinical signs (rectal temperature, respiratory score, depression score) are recorded at pre-defined time points (e.g., Day 0, 1, 2, 3, 5, and 7).
- Bacteriological Sampling: Nasopharyngeal swabs or transtracheal washes may be collected for bacterial culture and susceptibility testing at Day 0 and at the end of the study.
- Data Analysis: The primary outcome is the clinical cure rate, defined as the resolution of clinical signs. Statistical analysis is performed to compare the cure rates between the treatment groups.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dvm360.com [dvm360.com]
- 2. msd-animal-health.co.in [msd-animal-health.co.in]
- 3. Frontiers | Pharmacokinetics and relative bioavailability study of two cefquinome sulfate intramammary infusions in cow milk [frontiersin.org]
- 4. wormsandgermsblog.com [wormsandgermsblog.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Pharmacokinetics of a single intramuscular injection of cefquinome in buffalo calves -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. entomoljournal.com [entomoljournal.com]
- 8. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 9. 2024 CLSI & EUCAST Human and Vet Guidelines in BIOMIC V3 [rapidmicrobiology.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory |
   Washington State University [waddl.vetmed.wsu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Cefquinome Dosage Calculation for Bovine Respiratory Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b211414#cefquinome-dosage-calculation-for-bovine-respiratory-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com